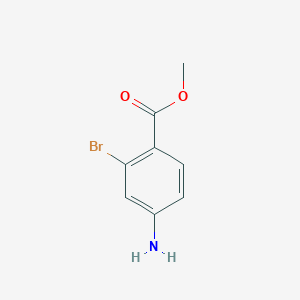

Methyl 4-amino-2-bromobenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-amino-2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOQVTUWEHNNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412824 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-64-3 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-bromobenzoate (CAS No. 98545-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-bromobenzoate is a substituted aromatic carboxylester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an amine, a bromo substituent, and a methyl ester on a benzene ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and key applications, offering field-proven insights for its effective utilization in research and development. The strategic positioning of its functional groups makes it a key intermediate for introducing specific pharmacophores and modulating the biological activity of target molecules.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-amino-2-bromobenzoate is crucial for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source |

| CAS Number | 98545-64-3 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [3][4] |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 94-98 °C | [2][5] |

| Boiling Point (Predicted) | 345.2 ± 22.0 °C | [2][5] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.39 ± 0.10 | [2] |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [2] |

Synthesis and Mechanistic Insights

The primary synthetic route to Methyl 4-amino-2-bromobenzoate involves the reduction of the corresponding nitro compound, Methyl 2-bromo-4-nitrobenzoate.

Workflow for the Synthesis of Methyl 4-amino-2-bromobenzoate

Caption: Synthetic workflow for Methyl 4-amino-2-bromobenzoate.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of a nitro group in the presence of an ester and an aryl bromide.[2]

Step 1: Reduction of Methyl 2-bromo-4-nitrobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-4-nitrobenzoate (1 equivalent) in ethyl acetate.

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield Methyl 4-amino-2-bromobenzoate.[2]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Stannous chloride is a classic and effective reagent for the selective reduction of aromatic nitro groups to amines, especially in the presence of other reducible functional groups like esters. Its mild nature helps to avoid unwanted side reactions.

-

Solvent: Ethyl acetate is a suitable solvent for this reaction due to its ability to dissolve the starting material and its appropriate boiling point for reflux conditions.

-

Work-up: The use of sodium bicarbonate is essential to neutralize any remaining acidic components and to facilitate the separation of the product into the organic layer during extraction.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized Methyl 4-amino-2-bromobenzoate.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 8.5 Hz, 1H), 6.92 (d, J = 2.2 Hz, 1H), 6.57 (dd, J = 8.5, 2.2 Hz, 1H), 4.04 (brs, 2H), 3.86 (s, 3H) ppm.[2] |

| FT-IR | Expected peaks corresponding to N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ). |

Applications in Drug Development and Medicinal Chemistry

Methyl 4-amino-2-bromobenzoate is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This trifunctional nature makes it a valuable precursor for the synthesis of compounds with potential applications as:

-

Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes implicated in disease.

-

Receptor Agonists and Antagonists: Modification of the core structure allows for the fine-tuning of interactions with specific biological receptors.

-

Heterocyclic Compounds: The amino and bromo groups can be utilized in cyclization reactions to form fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

While specific drug candidates synthesized directly from Methyl 4-amino-2-bromobenzoate are proprietary, its utility is evident from the numerous patents and research articles that describe the synthesis of related aminobenzoic acid derivatives for therapeutic purposes.

Conclusion

Methyl 4-amino-2-bromobenzoate, with its CAS number 98545-64-3, is a strategically important building block for medicinal chemists and researchers in drug discovery. Its well-defined synthesis and the versatility of its functional groups provide a reliable platform for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its successful application in the development of the next generation of therapeutic agents.

References

-

Matrix Fine Chemicals. (n.d.). METHYL 4-AMINO-2-BROMOBENZOATE | CAS 98545-64-3. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 4-amino-2-bromobenzoate [synhet.com]

- 2. Methyl 4-amino-2-bromobenzoate CAS#: 98545-64-3 [m.chemicalbook.com]

- 3. METHYL 4-AMINO-2-BROMOBENZOATE | CAS 98545-64-3 [matrix-fine-chemicals.com]

- 4. 98545-64-3 | methyl 4-amino-2-bromobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 4-amino-2-bromobenzoate for Advanced Research and Drug Development

Executive Summary

Methyl 4-amino-2-bromobenzoate is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an amine, a bromine atom, and a methyl ester on a benzene ring—renders it a highly versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chapter 1: Fundamental Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design, reaction optimization, and safety protocols.

1.1 Chemical Identity and Structure

Methyl 4-amino-2-bromobenzoate is a substituted benzoate ester. The core structure consists of a benzene ring functionalized with three distinct groups at positions 1, 2, and 4.

-

IUPAC Name: Methyl 4-amino-2-bromobenzoate

-

Molecular Formula: C₈H₈BrNO₂[1]

The spatial arrangement of the functional groups is critical to its reactivity. The amino group acts as an electron-donating group, activating the ring towards electrophilic substitution, while the bromine atom and the electron-withdrawing methyl ester group also influence the molecule's electronic properties and reactivity.

1.2 Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. It is derived from the molecular formula by summing the atomic weights of the constituent atoms (C, H, Br, N, O).

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | [1] |

| Monoisotopic Mass | 228.974 g/mol | [4] |

The distinction between molecular weight (average isotopic abundance) and monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS) analysis, which is the gold standard for confirming the elemental composition of a synthesized compound.

1.3 Physical and Spectroscopic Data

The physical properties dictate the handling, storage, and purification methods for the compound.

| Property | Value | Reference |

| Appearance | Off-white to light yellow powder/solid | [1] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point (Predicted) | 319.3 ± 22.0 °C | [1] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [5] |

Spectroscopic data (NMR, IR, MS) are essential for structural elucidation and confirmation. While a comprehensive analysis is beyond this guide's scope, typical spectral features would include aromatic proton signals in ¹H NMR, a carbonyl stretch (~1700 cm⁻¹) in IR, and a characteristic isotopic pattern for bromine in the mass spectrum.

Chapter 2: Synthesis and Quality Control

The utility of Methyl 4-amino-2-bromobenzoate as a building block is contingent on its efficient and scalable synthesis.

2.1 Synthetic Strategy: Fischer Esterification

A common and straightforward method for synthesizing benzoate esters is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of alcohol.

2.2 Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be adapted based on available laboratory equipment and safety procedures.

Objective: To synthesize Methyl 4-amino-2-bromobenzoate from 2-amino-4-bromobenzoic acid.

Materials:

-

2-Amino-4-bromobenzoic acid (1.0 eq)

-

Methanol (serves as reagent and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-bromobenzoic acid and a large excess of methanol.

-

Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. The product may precipitate at this stage.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. Causality Note: The organic product is more soluble in the ethyl acetate layer, allowing for its separation from inorganic salts and water-soluble impurities.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Methyl 4-amino-2-bromobenzoate.

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. The results should match the reference data for the target compound.

Chapter 3: Applications in Medicinal Chemistry

The true value of Methyl 4-amino-2-bromobenzoate lies in its utility as a versatile scaffold for synthesizing biologically active molecules. The three functional groups can be addressed with high selectivity.

3.1 Role as a Key Synthetic Intermediate

The bromine atom is particularly valuable as it serves as a handle for transition metal-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, which is a common strategy in drug design to explore structure-activity relationships (SAR).

-

Suzuki Coupling: Forms new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Forms new carbon-nitrogen bonds.[7]

-

Heck Reaction: Forms new carbon-carbon bonds with alkenes.[7]

The amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the molecular diversity that can be generated from this single precursor. This versatility makes it a building block for agrochemicals and dyes as well.[1]

3.2 Case Study: Kinase Inhibitors in Oncology

The 2-aminobenzoic acid scaffold is a key structural motif in numerous kinase inhibitors used in cancer therapy.[7] Kinases are critical enzymes in cell signaling pathways that control cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[7] By using Methyl 4-amino-2-bromobenzoate, medicinal chemists can systematically build molecules that fit into the ATP-binding site of a target kinase, blocking its activity and inhibiting tumor growth.[7] The development of compounds like the 2-(4-bromobenzyl) tethered pyrimidines, which show dual topoisomerase-I/II inhibition, highlights the potential of bromo-substituted aromatic intermediates in creating potent anticancer agents.[8]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the chemical integrity of the compound.

4.1 Hazard Identification According to safety data sheets (SDS), Methyl 4-amino-2-bromobenzoate is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[9]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

4.2 Recommended Procedures

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid dust formation.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[9][12]

References

- Bacher, E., et al. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Preprint].

-

PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

- Avocado Research Chemicals Ltd. (2009).

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]

- Thermo Fisher Scientific. (2025).

-

Arora, S., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 2. Methyl 4-amino-2-bromobenzoate CAS#: 98545-64-3 [m.chemicalbook.com]

- 3. Methyl 4-amino-2-bromobenzoate | 98545-64-3 [chemicalbook.com]

- 4. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 135484-83-2|Methyl 2-amino-4-bromobenzoate|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. par.nsf.gov [par.nsf.gov]

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility Profile of Methyl 4-amino-2-bromobenzoate

This guide provides a comprehensive framework for understanding and determining the solubility of methyl 4-amino-2-bromobenzoate, a key intermediate in pharmaceutical synthesis. Given the limited availability of public domain data on its specific solubility, this document focuses on the requisite scientific principles and experimental methodologies to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data.

Methyl 4-amino-2-bromobenzoate is a substituted aromatic compound whose structural motifs are prevalent in a variety of pharmacologically active molecules. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences its utility in synthetic chemistry and the biopharmaceutical properties of any corresponding active pharmaceutical ingredient (API).[1][2] Accurate solubility data is indispensable for:

-

Reaction Condition Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

-

Purification and Crystallization: Designing effective isolation and purification strategies.

-

Formulation Development: Understanding the dissolution characteristics of any resulting API is fundamental to designing a dosage form with adequate bioavailability.[3]

This guide will provide the theoretical and practical foundation for determining the aqueous and organic solvent solubility of methyl 4-amino-2-bromobenzoate.

Physicochemical Properties of Methyl 4-amino-2-bromobenzoate and Related Isomers

While specific experimental data for methyl 4-amino-2-bromobenzoate is scarce, we can infer some properties from its structure and from data available for its isomers.

Table 1: Physicochemical Properties of Methyl Aminobromobenzoate Isomers

| Property | Methyl 4-amino-2-bromobenzoate (Predicted/Inferred) | Methyl 2-amino-4-bromobenzoate[4][5][6] | Methyl 4-amino-3-bromobenzoate[7] |

| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol | 230.06 g/mol | 230.06 g/mol |

| Appearance | Solid (predicted) | Off-white powder to crystal | Solid |

| Melting Point | Not available | 77-79 °C | Not available |

| pKa (Predicted) | Not available | 1.33 (Predicted) | Not available |

| LogP (Predicted) | Not available | Not available | 2.8 (Predicted) |

Note: The properties for the target compound are inferred based on its isomeric structures. Experimental determination is required for confirmation.

The presence of an amino group (basic) and an ester group (neutral, but can be hydrolyzed) suggests that the solubility of methyl 4-amino-2-bromobenzoate will be pH-dependent in aqueous media. The bromine atom and the benzene ring contribute to its hydrophobicity, suggesting that solubility in non-polar organic solvents might be higher than in water.

Core Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process.[2] The concentration of the solute in a saturated solution, at a given temperature and pressure, defines its solubility.[8] This equilibrium is governed by several factors, including:

-

Physicochemical properties of the solute and solvent: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.

-

pH of the solution: For ionizable compounds, such as those containing amino groups, solubility is highly dependent on the pH of the aqueous medium.[9]

-

Crystalline form: Polymorphism, the ability of a compound to exist in different crystal lattices, can significantly impact solubility.[2]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[3][10] It is a robust technique that, when performed correctly, provides thermodynamically accurate solubility data.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium. The subsequent separation of the undissolved solid and the quantification of the dissolved solute in the supernatant provide the solubility value.

Detailed Experimental Protocol

Materials and Equipment:

-

Methyl 4-amino-2-bromobenzoate (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation: Add an excess amount of methyl 4-amino-2-bromobenzoate to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a pre-determined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3] It is advisable to conduct a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure that the concentration of the dissolved solute has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[2] This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of methyl 4-amino-2-bromobenzoate in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2][11] Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or µg/mL.

Diagram of the Shake-Flask Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Analytical Techniques for Solubility Quantification

The choice of analytical technique is crucial for accurate solubility determination.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.[11] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) and UV detection at the compound's λmax is a common starting point.

UV-Vis Spectroscopy

This method is simpler and faster than HPLC but is less specific. It is suitable for pure compounds in a non-UV absorbing solvent. A calibration curve of absorbance versus concentration must be established first.

Other Techniques

Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for very low solubility compounds or complex matrices.[2] For high-throughput screening, nephelometry, which measures turbidity, can be employed to determine kinetic solubility.[12]

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Table for Methyl 4-amino-2-bromobenzoate

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | 7.4 (PBS) | Experimental Value | Experimental Value |

| Water | 37 | 7.4 (PBS) | Experimental Value | Experimental Value |

| 0.1 M HCl | 25 | ~1 | Experimental Value | Experimental Value |

| Ethanol | 25 | N/A | Experimental Value | Experimental Value |

| DMSO | 25 | N/A | Experimental Value | Experimental Value |

The interpretation of this data will guide further research and development activities. For instance, low aqueous solubility might necessitate the use of formulation strategies such as co-solvents, surfactants, or salt formation to improve bioavailability.[8]

Conclusion

While specific, publicly available solubility data for methyl 4-amino-2-bromobenzoate is limited, this guide provides a robust framework for its experimental determination. By following the principles of thermodynamic equilibrium and employing the validated shake-flask method coupled with appropriate analytical techniques, researchers can generate the high-quality, reliable data essential for advancing their scientific and drug development objectives. The methodologies outlined herein are grounded in established scientific principles and represent the gold standard in the field of physicochemical characterization.

References

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.

- Benchchem. General Experimental Protocol for Determining Solubility.

- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- MDPI. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available from: [Link]

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

-

PubChem. Methyl 2-Amino-4-bromobenzoate. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

PubChem. Methyl 4-amino-3-bromobenzoate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl-2-amino-4-bromobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]

- 7. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. rheolution.com [rheolution.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 4-amino-2-bromobenzoate

This technical guide provides an in-depth analysis of the spectral data for methyl 4-amino-2-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes fundamental spectroscopic principles and data from structurally related analogs to present a reliable, predicted spectral profile. This approach, grounded in established substituent effects, offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

Methyl 4-amino-2-bromobenzoate possesses a unique substitution pattern on the benzene ring that significantly influences its spectral characteristics. The interplay between the electron-donating amino group at the 4-position, the electron-withdrawing and sterically bulky bromo group at the 2-position, and the methoxycarbonyl group at the 1-position creates a distinct electronic and steric environment. This guide will dissect the expected outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a detailed rationale for the predicted spectral features.

Molecular Structure:

Caption: A typical experimental workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronic environment.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~132 | Attached to the electron-withdrawing -COOCH₃ group. |

| C-2 | ~115 | Attached to the bromine atom, which has a complex effect on the chemical shift. |

| C-3 | ~118 | Ortho to the electron-donating -NH₂ group. |

| C-4 | ~150 | Attached to the electron-donating -NH₂ group. |

| C-5 | ~112 | Meta to both the -NH₂ and -Br groups. |

| C-6 | ~134 | Ortho to the electron-withdrawing -COOCH₃ group. |

| -COOCH₃ | ~166 | Carbonyl carbon of the ester group. |

| -OCH₃ | ~52 | Methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3300 | Medium | Amine (-NH₂) | N-H symmetric and asymmetric stretching |

| ~3050 | Weak | Aromatic C-H | C-H stretching |

| ~2950 | Weak | Methyl (-OCH₃) | C-H stretching |

| ~1720 | Strong | Ester (-COOCH₃) | C=O stretching |

| ~1600, ~1500 | Medium | Aromatic Ring | C=C stretching |

| ~1620 | Medium | Amine (-NH₂) | N-H bending (scissoring) |

| 1300-1000 | Strong | Ester (-COOCH₃) | C-O stretching |

| ~1250 | Medium | Aromatic Amine | C-N stretching |

| 690-515 | Medium | Bromo (-Br) | C-Br stretching |

Key Causality in IR Spectroscopy: The position of the carbonyl (C=O) stretch of the ester is particularly informative. Conjugation with the aromatic ring typically lowers the stretching frequency compared to an aliphatic ester (which appears around 1750-1735 cm⁻¹).[1] The presence of the electron-donating amino group para to the ester can further influence this frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. The nominal molecular weight is 230 g/mol . Therefore, peaks will be observed at m/z 229 and 231.

-

Major Fragmentation Pathways:

-

Loss of -OCH₃: Cleavage of the methoxy group from the ester is a common fragmentation pathway for methyl esters, leading to a fragment ion at m/z 198/200.

-

Loss of -COOCH₃: Cleavage of the entire methoxycarbonyl group can occur, resulting in a fragment ion at m/z 170/172.

-

Loss of Br: Loss of the bromine atom will lead to a fragment at m/z 150.

-

Loss of HCN: Aromatic amines can undergo fragmentation with the loss of HCN, which would result in a fragment at m/z 202/204.

-

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for methyl 4-amino-2-bromobenzoate in mass spectrometry.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of methyl 4-amino-2-bromobenzoate. By understanding the interplay of the substituent effects on the aromatic ring, researchers can confidently interpret experimental data for this and structurally related molecules. The detailed analysis of the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns serves as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science.

References

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. N-H Stretching and Bending Vibrations. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

Sources

Introduction: Strategic Importance of Methyl 4-amino-2-bromobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-bromobenzoate

Methyl 4-amino-2-bromobenzoate is a highly valuable substituted aniline derivative that serves as a pivotal building block in the fields of medicinal chemistry and advanced materials science. Its unique trifunctional substitution pattern—an amine, a bromine atom, and a methyl ester on an aromatic scaffold—provides multiple reactive handles for constructing complex molecular architectures. This strategic intermediate is frequently employed in the synthesis of pharmaceutical agents, including kinase inhibitors and other targeted therapeutics, as well as agrochemicals and specialty dyes.[1][2] The presence of the bromine atom at the ortho position relative to the ester and meta to the activating amino group makes it particularly useful for subsequent cross-coupling reactions, allowing for the precise introduction of diverse functionalities.

This guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 4-amino-2-bromobenzoate, focusing on the most reliable and scalable synthetic route. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters for process optimization and quality control, tailored for researchers, scientists, and drug development professionals.

Primary Synthetic Pathway: Acid-Catalyzed Esterification

The most robust and direct method for preparing Methyl 4-amino-2-bromobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-amino-2-bromobenzoic acid. This approach is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials.

Causality and Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction's success hinges on two key principles:

-

Protonation and Nucleophilic Attack: A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.

-

Driving the Equilibrium: The reaction is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side. This is accomplished by using a large excess of one of the reactants, typically the more cost-effective and easily removable one—in this case, methanol, which often serves as both the reactant and the solvent.[3] The water molecule formed as a byproduct is effectively diluted by the excess methanol, preventing the reverse hydrolysis reaction from competing significantly.

The amino group on the aromatic ring remains largely unaffected under these conditions, as it is protonated to form an ammonium salt, which deactivates it towards unwanted side reactions.

Experimental Protocol: Fischer Esterification

This protocol provides a detailed, step-by-step methodology for the synthesis.

dot

Caption: Workflow for the synthesis of Methyl 4-amino-2-bromobenzoate.

Materials:

-

4-Amino-2-bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-2-bromobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Place the flask in an ice-water bath to cool the suspension. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise. The slow addition is crucial to control the exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate.[4] Add the mixture portion-wise to control the effervescence from the neutralization of the acid. Continue adding the bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of methanol used). Combine the organic layers.

-

Drying and Solvent Removal: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Data Presentation: Quantitative Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Amino-2-bromobenzoic acid | The direct precursor to the target ester. |

| Reagent | Methanol | Serves as both reactant and solvent; used in excess to drive equilibrium.[6] |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate the carboxylic acid for nucleophilic attack. |

| Stoichiometry | Acid:Methanol:H₂SO₄ | 1 : (large excess) : 0.2 |

| Temperature | Reflux (~65°C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Expected Yield | 85-95% (after purification) | High efficiency is typical for this transformation. |

Purification and Quality Control

The crude product obtained after solvent evaporation is often of high purity but can be further purified if necessary.

-

Recrystallization: This is the preferred method for purification. A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

-

Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective alternative.[5]

Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H NMR: Expect distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic signals will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester at ~165-170 ppm.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (230.06 g/mol ), often showing a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Melting Point: A sharp melting point indicates high purity.

Alternative Synthetic Strategies and Their Limitations

While Fischer esterification is the optimal route, it is instructive for a senior scientist to understand the alternatives and their inherent challenges.

-

Direct Bromination of Methyl 4-aminobenzoate: One might consider starting with the readily available Methyl 4-aminobenzoate and performing an electrophilic aromatic substitution to introduce the bromine. However, this strategy is fundamentally flawed for synthesizing the desired 2-bromo isomer. The amino group is a powerful ortho-, para-directing group. Since the para position is blocked, bromination will overwhelmingly occur at the ortho position relative to the amine, which is the 3-position, yielding Methyl 4-amino-3-bromobenzoate.[7] Achieving substitution at the sterically hindered 2-position, which is meta to the activating amino group, is not feasible via this route.

-

Sandmeyer Reaction: The Sandmeyer reaction is a powerful method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[8][9] While effective, applying it to synthesize this specific isomer would require a more convoluted pathway (e.g., starting with 2,4-dinitrobenzoic acid, selective reduction, diazotization, bromination, a second reduction, and finally esterification) compared to the direct esterification of 4-amino-2-bromobenzoic acid. Therefore, it is not the most efficient choice in this context.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Reagent | Key Hazards | Handling Precautions |

| Concentrated H₂SO₄ | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care, using glass or acid-resistant equipment. Add slowly to other solutions to control exothermic reactions. |

| Methanol | Flammable, toxic if inhaled, ingested, or in contact with skin. | Keep away from ignition sources. Ensure adequate ventilation. Avoid direct contact. |

| Ethyl Acetate | Highly flammable liquid and vapor, causes serious eye irritation. | Use in a well-ventilated area, away from flames. |

Conclusion

The synthesis of Methyl 4-amino-2-bromobenzoate is most effectively and reliably achieved through the acid-catalyzed Fischer esterification of 4-amino-2-bromobenzoic acid. This method is scalable, high-yielding, and proceeds via a well-understood mechanism, making it the superior choice for both academic research and industrial drug development applications. By controlling key parameters such as reagent stoichiometry and reaction temperature, and by employing rigorous purification and characterization techniques, researchers can consistently obtain this vital synthetic intermediate in high purity.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.Chegg.

- Recent trends in the chemistry of Sandmeyer reaction: a review.National Institutes of Health (NIH).

- Sandmeyer reaction.Wikipedia.

- Methyl 4-bromobenzoate synthesis.ChemicalBook.

- methyl 4-aminobenzoate synthesis report.Sciencemadness.org.

- Methyl 4-bromobenzoate | 619-42-1.Biosynth.

- Methyl 4-aminobenzoate synthesis.ChemicalBook.

- Methyl 4-bromobenzoate 99 619-42-1.Sigma-Aldrich.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.Scirp.org.

- Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2.PubChem.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.Scirp.org.

- Synthesis of methyl 4-bromobenzoate.PrepChem.com.

- Methyl 3-amino-4-bromobenzoate synthesis.ChemicalBook.

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.Google Patents.

- Synthesis of ethyl 2-amino-4-bromobenzoate.PrepChem.com.

- Methyl 4-amino-3-bromobenzoate | C8H8BrNO2.PubChem.

- Methyl-2-amino-4-bromobenzoate.Sigma-Aldrich.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry.

- Methyl-2-amino-4-bromobenzoate.Sigma-Aldrich.

- By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.Benchchem.

- Process for preparing methyl 4-(aminomethyl)benzoate.Google Patents.

- Methyl 4-bromobenzoate 99 619-42-1.Sigma-Aldrich.

- Methyl 2-amino-4-bromobenzoate.BLD Pharm.

- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.Benchchem.

- Methyl 2-amino-4-bromobenzoate | 135484-83-2.ChemicalBook.

- 4-Amino-3-bromo-benzoic acid ethyl ester.Chem-Impex.

- Exploring 2-Amino-4-Bromobenzoic Acid: Properties and Applications.LinkedIn.

- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery.Medium.

- Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate.Benchchem.

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at:

- Methyl 2-amino-5-bromobenzoate 96 52727-57-8.Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of a Trifunctional Building Block

An In-depth Technical Guide to Methyl 4-amino-2-bromobenzoate as a Core Starting Material

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. Methyl 4-amino-2-bromobenzoate is a quintessential example of a high-value building block, offering a trifunctional scaffold that empowers chemists with orthogonal synthetic handles. Its structure, featuring an aromatic ring substituted with amino, bromo, and methyl ester groups, provides a pre-engineered platform for complex molecular architecture. The nucleophilic amino group, the versatile bromo moiety ripe for cross-coupling, and the modifiable ester group allow for a programmed, sequential introduction of molecular diversity. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of Methyl 4-amino-2-bromobenzoate, tailored for researchers, scientists, and drug development professionals.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Methyl 4-amino-2-bromobenzoate

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-2-bromobenzoate | PubChem[1] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1][2] |

| CAS Number | 135484-83-2 | PubChem[1] |

| Appearance | Solid / Off-white powder | Sigma-Aldrich[2] |

| Melting Point | 77-79 °C | ChemicalBook[3] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)N | PubChem[1] |

| InChI Key | MMSODGJNFCCKAZ-UHFFFAOYSA-N | PubChem[1][2] |

Table 2: GHS Hazard Information

Note: Data is aggregated from notifications for the isomeric compound Methyl 2-amino-4-bromobenzoate and should be treated as indicative.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Core Moiety: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of Methyl 4-amino-2-bromobenzoate is the acid-catalyzed esterification of its parent carboxylic acid, 4-amino-2-bromobenzoic acid. This reaction, a classic Fischer-Speier esterification, leverages an excess of methanol to serve as both reagent and solvent, driving the reaction equilibrium toward the desired ester product in accordance with Le Châtelier's Principle.[4][5]

The causality behind this choice is rooted in robustness and cost-effectiveness. The strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This critical step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic methanol.

Caption: Synthesis of Methyl 4-amino-2-bromobenzoate via Fischer Esterification.

Field-Proven Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the esterification of substituted aminobenzoic acids.[4][6][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2-bromobenzoic acid (10.0 g, 1.0 eq).

-

Reagent Addition: Add anhydrous methanol (100 mL). The starting material may not fully dissolve. Begin vigorous stirring.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~0.4 eq) dropwise to the stirring suspension. Caution: This addition is exothermic. The formation of the aminobenzoic acid salt may initially cause precipitation, which will dissolve as the reaction heats.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up - Quenching: Allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker containing ice water (200 mL).

-

Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the acidic solution with stirring. Continue addition until the evolution of CO₂ gas ceases and the pH of the solution is neutral to basic (pH > 8). The product will precipitate as a solid.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

-

Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system such as ethanol/water.

Strategic Applications in Synthesis: The Power of Palladium Catalysis

The true synthetic power of Methyl 4-amino-2-bromobenzoate is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal handle for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the precise installation of aryl, heteroaryl, vinyl, or amino moieties.

The Suzuki-Miyaura coupling is particularly noteworthy for its reliability and functional group tolerance, making it a workhorse in medicinal chemistry.[8] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the bromo-substituted ring and an organoboron species, typically a boronic acid.

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling Methyl 4-amino-2-bromobenzoate with an arylboronic acid.[8]

-

Reaction Setup: In an oven-dried flask, combine Methyl 4-amino-2-bromobenzoate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL total).

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor for the disappearance of the starting bromide by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

Methyl 4-amino-2-bromobenzoate is more than a simple chemical; it is a strategic tool for molecular construction. Its three distinct functional groups offer a blueprint for sequential, controlled diversification, making it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The robust protocols for its synthesis and subsequent elaboration, particularly via powerful cross-coupling reactions, underscore its role as a core starting material for advanced chemical research and development.

References

- Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

PubChem. (n.d.). Methyl 2-Amino-4-bromobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

- 1. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl-2-amino-4-bromobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 2-amino-4-bromobenzoate | 135484-83-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Utility of Methyl 4-amino-2-bromobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Methyl 4-amino-2-bromobenzoate. It delves into its chemical structure, spectroscopic profile, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction and Strategic Importance

Methyl 4-amino-2-bromobenzoate (CAS No: 98545-64-3) is a substituted anthranilate ester, a class of compounds that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in its trifunctional nature: an electron-rich aromatic ring, a nucleophilic amine, an ester suitable for modification, and a bromine atom positioned for a wide array of cross-coupling reactions. This unique combination of functional groups makes it a highly versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This document provides an in-depth analysis of its properties and synthetic utility, grounded in established experimental data.

Molecular Structure and Physicochemical Properties

The structural arrangement of Methyl 4-amino-2-bromobenzoate—with the bromine atom ortho to the ester and meta to the activating amino group—dictates its chemical behavior and reactivity.

Caption: Chemical structure of Methyl 4-amino-2-bromobenzoate.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 98545-64-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | |

| IUPAC Name | methyl 4-amino-2-bromobenzoate | [2] |

| Melting Point | 81-83 °C | [3] |

| Appearance | White to light yellow solid/resin | [4][5] |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)Br | [2] |

| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | [2] |

| InChIKey | KZOQVTUWEHNNMH-UHFFFAOYSA-N |[2] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The following data provides a reliable spectroscopic fingerprint for the identification and quality control of Methyl 4-amino-2-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the precise arrangement of protons and carbons. The strongly electron-donating amino group and the electron-withdrawing bromo and ester groups create a distinct and predictable pattern on the aromatic ring.

Table 2: Experimental NMR Data

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Assignment | Source(s) |

|---|---|---|---|---|

| ¹H-NMR | CDCl₃ | 7.76 (d, J=8.8 Hz, 1H) | Ar-H (H6, ortho to ester) | [6] |

| 7.09 (d, J=2.5 Hz, 1H) | Ar-H (H3, ortho to Br and NH₂) | [6] | ||

| 6.75 (dd, J=8.8, 2.5 Hz, 1H) | Ar-H (H5, ortho to NH₂) | [6] | ||

| 4.05 (bs, 2H) | -NH₂ | [3] | ||

| 3.86 (s, 3H) | -OCH₃ | [3] | ||

| ¹³C-NMR | CDCl₃ | 166.2 | C=O (ester) | [6] |

| 160.3, 133.5, 123.4, 122.1, 121.4, 114.3 | Aromatic Carbons | [6] |

| | | 52.1 | -OCH₃ |[6] |

Causality Insight: The downfield shift of the H6 proton (7.76 ppm) is a direct consequence of the anisotropic effect of the adjacent ester carbonyl group. Conversely, the H3 and H5 protons appear more upfield due to the strong electron-donating effect of the para-amino group.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band is anticipated around 1700-1720 cm⁻¹, typical for an α,β-unsaturated ester.

-

C-O Stretching (Ester): A strong band will be present in the 1250-1300 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically around 550-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Electrospray Ionization (ESI-MS): The calculated m/z for the protonated molecule [M+H]⁺ is 229.98, consistent with the observed value of ~231.0, accounting for isotopic distribution.[6] The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, providing definitive evidence of a single bromine atom.

Synthesis and Purification Protocols

The synthesis of Methyl 4-amino-2-bromobenzoate can be approached from multiple strategic starting points. The most direct and well-documented method involves the reduction of a nitro-group precursor.

Preferred Method: Reduction of Methyl 2-bromo-4-nitrobenzoate

This method is highly efficient and proceeds under well-established conditions, making it a reliable choice for laboratory-scale synthesis. The causality behind this choice is the high chemoselectivity of tin(II) chloride for the reduction of an aromatic nitro group in the presence of a sensitive ester and an aryl halide.

Caption: Workflow for the synthesis via nitro group reduction.

Detailed Step-by-Step Protocol: [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-bromo-4-nitrobenzoate (1.0 eq) in Ethyl Acetate (approx. 12 mL per gram of starting material) and Water (a minimal amount, e.g., 0.1 mL per gram).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Allow the mixture to cool to room temperature. Carefully pour it into a beaker containing a large volume of iced 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and quench the reaction.

-

Workup - Filtration: Filter the resulting suspension through a pad of Celite to remove tin salts.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary to achieve high purity (Yield: ~90%).

Alternative Method: Fischer Esterification

An alternative route is the acid-catalyzed esterification of the parent carboxylic acid, 4-amino-2-bromobenzoic acid. This is a classic and robust transformation.

-

Suspend 4-amino-2-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which serves as both reactant and solvent.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After cooling, neutralize the mixture by pouring it into ice water and adding a base (e.g., NaHCO₃ solution) until effervescence ceases.

-

The product will typically precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent like ethyl acetate.

Chemical Reactivity and Applications in Drug Development

The utility of Methyl 4-amino-2-bromobenzoate stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications. The C-Br bond is particularly valuable for building molecular complexity via palladium-catalyzed cross-coupling reactions.[8]

Caption: Key reaction pathways using the title compound as a scaffold.

Field-Proven Applications:

-

Suzuki and Suzuki-Miyaura Coupling: The C-Br bond readily participates in Suzuki coupling reactions with various boronic acids and esters to form new C-C bonds. This has been exploited in the synthesis of novel imidazopyrazine derivatives developed as antibacterial agents.[9]

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 2-alkynyl-4-aminobenzoate derivatives. These are valuable intermediates for constructing complex heterocyclic frameworks.[10]

-

Reductive Amination: The primary amine can be selectively alkylated via reductive amination. For instance, reaction with 4-fluorobenzaldehyde followed by reduction with sodium borohydride yields the corresponding N-benzyl derivative, a key step in synthesizing analogues of the Kᵥ7 channel opener flupirtine.[11][12]

-

Scaffold for PPI Inhibitors: The compound has been utilized as a foundational piece in the synthesis of oligobenzamide scaffolds designed to mimic protein secondary structures, which are being explored as inhibitors of protein-protein interactions (PPIs).[13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 4-amino-2-bromobenzoate is not widely published, a robust safety assessment can be made based on its structure and data from close isomers, such as Methyl 2-amino-4-bromobenzoate.

Table 3: Hazard Assessment and Handling Recommendations

| Category | Recommendation | Rationale / Source |

|---|---|---|

| Acute Toxicity | Warning: May be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE. | Based on GHS classifications for isomers (e.g., Acute Tox. 3 Oral for CAS 135484-83-2). |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. Use in a well-ventilated fume hood. | Standard practice for handling fine chemical reagents. |

| Storage | Store in a tightly sealed container in a cool, dry, dark place. Consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential degradation from light, moisture, and air oxidation. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |

Conclusion

Methyl 4-amino-2-bromobenzoate is a high-value synthetic intermediate whose utility is firmly established in the scientific literature and patent landscape. Its well-defined spectroscopic properties allow for unambiguous identification, and robust synthetic protocols ensure its accessibility. For the drug development professional, its true power lies in its capacity for controlled, stepwise elaboration through a variety of modern synthetic transformations, making it an indispensable tool in the construction of novel and complex molecular architectures.

References

-

Refubium - Freie Universität Berlin. (2021). ENZYME-RESPONSIVE DOTA-BASED OPTICAL PROBES. Retrieved from [Link]

-

ResearchGate. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. Retrieved from [Link]

- Google Patents. (2023). US20230357162A1 - Compounds, compositions and methods.

-

ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

-

University of Southampton. (2022). Ella Bavinton's thesis. Retrieved from [Link]

-

ACS Publications. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. Retrieved from [Link]

-

PubMed Central. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Benzothiazole Chalcone Conjugates as Antitumor Agents. (n.d.). Retrieved from [Link]

-

IUCr. (n.d.). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-amino-2-bromobenzoate (C8H8BrNO2). Retrieved from [Link]

-

AIR Unimi. (n.d.). Design and synthesis of novel bioactive peptides and peptidomimetics. Retrieved from [Link]

- Google Patents. (2020). WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents.

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

Sources

- 1. Methyl 4-amino-2-bromobenzoate | 98545-64-3 [chemicalbook.com]

- 2. PubChemLite - Methyl 4-amino-2-bromobenzoate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. air.unimi.it [air.unimi.it]

- 4. benchchem.com [benchchem.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. 98545-64-3 | Methyl 4-amino-2-bromobenzoate | Aryls | Ambeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents - Google Patents [patents.google.com]

- 10. US20230357162A1 - Compounds, compositions and methods - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to the Reactivity of the Bromine Atom in Methyl 4-amino-2-bromobenzoate

Introduction: A Molecule of Strategic Importance

Methyl 4-amino-2-bromobenzoate is a substituted aniline derivative that serves as a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an aromatic ring functionalized with a bromine atom, an amino group, and a methyl ester, presents a unique chemical landscape. The strategic placement of these groups dictates the reactivity of the molecule, especially the carbon-bromine bond, making it a linchpin for molecular diversification.